3,3,4,4-Tetrafluoropiperidine hydrochloride chemical structure
3,3,4,4-Tetrafluoropiperidine hydrochloride chemical structure
An In-depth Technical Guide to 3,3,4,4-Tetrafluoropiperidine Hydrochloride: A Novel Scaffold for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate key physicochemical and biological properties. The piperidine scaffold is one of the most ubiquitous heterocycles in approved pharmaceuticals. This guide provides a forward-looking technical overview of a novel, yet underexplored, chemical entity: 3,3,4,4-tetrafluoropiperidine hydrochloride. Due to the current scarcity of direct literature on this specific compound, this document serves as a strategic and predictive guide for researchers. It outlines the anticipated properties, plausible synthetic routes, and potential applications of this unique building block, drawing upon established principles of fluorine chemistry and heterocyclic synthesis. The insights provided herein aim to empower researchers to explore this promising scaffold and unlock its potential in the development of next-generation therapeutics.
Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile three-dimensional framework for interacting with biological targets.[1][2] The introduction of fluorine into organic molecules can profoundly alter their properties, including metabolic stability, basicity (pKa), lipophilicity, and conformational preference.[3][4] Consequently, the strategic placement of fluorine on a piperidine ring offers a powerful strategy for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5][6]
Vicinal difluorination, the placement of two fluorine atoms on adjacent carbons, has been shown to influence the conformational preferences of acyclic and cyclic systems, often favoring a gauche orientation of the C-F bonds.[7][8] This stereoelectronic effect can be exploited to create more rigid and pre-organized conformations, which can lead to enhanced binding affinity and selectivity for a target protein.[9][10] The 3,3,4,4-tetrafluoropiperidine scaffold represents a unique extension of this concept, with a tetrafluorinated four-carbon unit within the six-membered ring. This high degree of fluorination is anticipated to impart significant and potentially advantageous alterations to the traditional piperidine motif.
Projected Physicochemical Properties and Stereoelectronic Effects of the 3,3,4,4-Tetrafluoropiperidine Scaffold
Chemical Structure
The chemical structure of 3,3,4,4-tetrafluoropiperidine hydrochloride is characterized by a six-membered piperidine ring where the carbons at the 3 and 4 positions are each geminally difluorinated. The nitrogen atom is protonated and associated with a chloride counter-ion.
Caption: Chemical structure of 3,3,4,4-Tetrafluoropiperidine Hydrochloride.
Projected Physicochemical Properties
The introduction of four fluorine atoms is expected to significantly impact the physicochemical properties of the piperidine ring.
| Property | Projected Value/Effect | Rationale |
| Molecular Weight | ~193.58 g/mol (for the hydrochloride salt) | Calculated based on the atomic weights of C₅H₈F₄NCl. |
| cLogP | 1.5 - 2.5 | Fluorination generally increases lipophilicity, but the effect of multiple vicinal fluorines can be complex.[11] |
| pKa | 6.0 - 7.5 | The strong electron-withdrawing effect of the four fluorine atoms is expected to significantly lower the basicity of the piperidine nitrogen compared to piperidine itself (pKa ≈ 11.2).[3] |
| Aqueous Solubility | Moderate to high | The hydrochloride salt form and the potential for hydrogen bonding with the fluorines may enhance aqueous solubility. |
Conformational Analysis
The conformational landscape of the 3,3,4,4-tetrafluoropiperidine ring is likely dominated by the gauche effect between the vicinal C-F bonds. This is expected to favor a twist-boat or a flattened chair conformation over a perfect chair conformation to alleviate unfavorable steric and electronic interactions. This conformational rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor.[9][10]
Proposed Synthetic Strategies for 3,3,4,4-Tetrafluoropiperidine Hydrochloride
Given the absence of a commercially available source for 3,3,4,4-tetrafluoropiperidine hydrochloride, its synthesis presents a key challenge. Below are two plausible retrosynthetic approaches.
Caption: Retrosynthetic analysis for 3,3,4,4-Tetrafluoropiperidine HCl.
Strategy 1: De Novo Ring Construction from a Tetrafluorinated Precursor
This approach involves building the piperidine ring from a pre-fluorinated linear precursor. A plausible route could be adapted from the synthesis of 3,3,4,4-tetrafluoropyrrolidine.[12]
Hypothetical Protocol:
-
Synthesis of a Tetrafluorinated 1,6-Dihaloalkane: Start with a commercially available C6 precursor and introduce the four fluorine atoms, for example, through fluorination of a corresponding diketone or diol.
-
Cyclization with a Nitrogen Source: React the tetrafluorinated 1,6-dihaloalkane with a protected amine (e.g., benzylamine) to form the N-protected 3,3,4,4-tetrafluoropiperidine.
-
Deprotection: Remove the protecting group (e.g., hydrogenolysis for a benzyl group) to yield the free base.
-
Salt Formation: Treat the free base with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate 3,3,4,4-tetrafluoropiperidine hydrochloride.
Strategy 2: Fluorination of a Pre-formed Piperidine Ring
This strategy involves the fluorination of a suitable piperidine precursor, such as a piperidine-3,4-dione.
Hypothetical Protocol:
-
N-Protection: Protect the nitrogen of a commercially available 4-hydroxypiperidine derivative.
-
Oxidation: Oxidize the 4-hydroxy group and the adjacent methylene group to form an N-protected piperidine-3,4-dione.
-
Fluorination: Treat the dione with a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a similar reagent, to introduce the four fluorine atoms. This step may require harsh conditions and careful optimization.
-
Deprotection and Salt Formation: Follow steps 3 and 4 from Strategy 1.
Analytical Characterization Workflow
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized 3,3,4,4-tetrafluoropiperidine hydrochloride.
Caption: Analytical workflow for the characterization of 3,3,4,4-Tetrafluoropiperidine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity and Coupling Constants (J) | Key Information |
| ¹H NMR | 3.0 - 4.0 ppm | Complex multiplets due to H-F and H-H coupling | Protons on the piperidine ring adjacent to the nitrogen and the fluorinated carbons. |
| ¹³C NMR | 40 - 50 ppm (CH₂) 110 - 125 ppm (CF₂) | Triplets due to C-F coupling | Direct evidence of the fluorinated carbons. |
| ¹⁹F NMR | -90 to -120 ppm | Complex multiplets due to F-F and F-H coupling | Unambiguous confirmation of the presence and environment of the fluorine atoms.[13] |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
| Predicted Ion (m/z) | Proposed Fragmentation |
| [M+H]⁺ (free base) | Protonated molecular ion. |
| [M-F]⁺ | Loss of a fluorine atom. |
| [M-HF]⁺ | Loss of hydrogen fluoride. |
| Retro-Diels-Alder fragments | Characteristic fragmentation of the piperidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy can identify key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 2800 - 3000 | C-H stretching |
| 2400 - 2700 | N⁺-H stretching (broad) |
| 1000 - 1200 | C-F stretching (strong) |
Applications in Drug Discovery and Lead Optimization
The unique properties of 3,3,4,4-tetrafluoropiperidine hydrochloride make it a highly attractive building block for medicinal chemistry.
-
Modulation of pKa: The significantly lower predicted pKa compared to non-fluorinated piperidines can be used to reduce off-target effects, such as hERG channel liability, and to fine-tune the ionization state at physiological pH, which can impact cell permeability and oral bioavailability.[5]
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the fluorinated positions resistant to metabolic oxidation. This can be used to block metabolic hotspots and improve the half-life of a drug candidate.
-
Conformational Restriction: The rigid conformation of the tetrafluorinated ring can pre-organize the molecule for optimal binding to its target, potentially increasing potency and selectivity.[9][10]
-
Novel Chemical Space: The introduction of this scaffold can lead to novel intellectual property and provide access to unexplored areas of chemical space.
Safety and Handling
As with all chemicals, 3,3,4,4-tetrafluoropiperidine hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The hydrochloride salt may be corrosive and hygroscopic.
Conclusion and Future Outlook
While direct experimental data on 3,3,4,4-tetrafluoropiperidine hydrochloride is currently limited, this guide provides a comprehensive theoretical and strategic framework for its synthesis, characterization, and application. The unique combination of a privileged pharmaceutical scaffold with a high degree of vicinal fluorination suggests that this compound holds significant potential for addressing key challenges in drug discovery. Future research should focus on the development of efficient and scalable synthetic routes to this novel building block and the empirical validation of its predicted properties. The exploration of 3,3,4,4-tetrafluoropiperidine hydrochloride and its derivatives is poised to open new avenues for the design of innovative and effective therapeutics.
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